Cas no 18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
18426-20-5 structure
Product Name:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
Número CAS:18426-20-5
MF:C19H21NO2
Megavatios:295.37554526329
CID:168896
PubChem ID:167715
Update Time:2025-04-19
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Propiedades químicas y físicas
Nombre e identificación
-
- 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
- [11C]-(-)-N-n-Propylnorapomorphine
- R(-)-PROPYLNORAPOMORPHINE HCL
- R(-)-Propylnorapomorphine hydrochloride
- R(?)-NPA hydro
- (6aR)-10,11-dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium chloride
- (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- R(-)-PROPYLNORAPOMORPHINE HYDROCHLORIDE (R(-)-NPA)
- N-Propylnorapomorphine
- (-)-Propylnorapomorphine
- N-Nor-N-propylapomorphine
- (-)-N-Propylnorapomorphine
- (-)-6-Propylnorapomorphine
- (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- N-propylnorapomorphine-(+)
- BPBio1_001404
- N-propylnorapomorphine-(-)
- (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride
- (R) 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- D-027
- CHEMBL538542
- Win-28928
- r(-)-10,11-dihydroxy-N-n-propylnoraporphine
- 18426-20-5
- SKF-76783
- BDBM50007422
- (R)-10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
- PDSP2_001493
- DTXSID50939811
- Propylnorapomorphine
- UNII-NH381P1BR8
- R-N-PROPYLNORAPOMORPHINE
- Q27088028
- Noraporphine-10,11-diol, 6-propyl-
- PDSP1_000853
- cid_11957529
- CHEMBL225230
- BDBM50012994
- CCG-204527
- PDSP2_000840
- Biomol-NT_000080
- PDSP2_000839
- PDSP1_000852
- SDCCGSBI-0050420.P002
- BRD-K13544237-001-01-0
- GTPL969
- Lopac0_000435
- (+)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- (-)-N-porphynorapomorphine
- n-Propylapomorphine
- (-)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- CHEBI:92234
- (9R)-10-propyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol
- SCHEMBL7997518
- NCGC00162153-03
- 10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium(R(-)NPA)
- 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-6-PROPYL-, (6AR)-
- (-)-NPA
- 6-Propylnoraporphine-10,11-diol
- NH381P1BR8
- PDSP1_001509
-
- Renchi: 1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
- Clave inchi: BTGAJCKRXPNBFI-OAHLLOKOSA-N
- Sonrisas: OC1=C(C=CC2=C1C1=CC=CC3CCN(CCC)[C@H](C2)C=31)O
Atributos calculados
- Calidad precisa: 331.13406
- Masa isotópica única: 295.157
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 2
- Complejidad: 401
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 18
- Xlogp3: 3.2
- Superficie del Polo topológico: 43.7
Propiedades experimentales
- Color / forma: 浅白色固体
- Denso: 1.232
- Punto de ebullición: 491°Cat760mmHg
- Punto de inflamación: 268°C
- Disolución: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
- PSA: 43.7
- Disolución: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Información de Seguridad
- Wgk Alemania:3
- Condiciones de almacenamiento:2-8°C
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Literatura relevante
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-) Productos relacionados
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 475-83-2(Nuciferine)
- 23599-69-1((+)-Norisoboldine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 475-67-2(Isocorydine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Proveedores recomendados
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote